molecular formula C17H14O4S B6508586 (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate CAS No. 622359-25-5

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate

Cat. No.: B6508586
CAS No.: 622359-25-5
M. Wt: 314.4 g/mol
InChI Key: SXRKLZYKPMYVQS-ZROIWOOFSA-N
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Description

The compound (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate belongs to a class of benzofuran derivatives characterized by a conjugated dihydrobenzofuran core substituted with a methylidene group and an ester moiety. Its structure includes a 3-methylthiophen-2-yl group at the methylidene position and a propanoate ester at the 6-position of the benzofuran ring.

Properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4S/c1-3-16(18)20-11-4-5-12-13(8-11)21-14(17(12)19)9-15-10(2)6-7-22-15/h4-9H,3H2,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRKLZYKPMYVQS-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CS3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CS3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate is a complex organic molecule with notable structural features, including a benzofuran core and a thiophene ring. Its unique configuration suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C21H16O5SC_{21}H_{16}O_5S with a molecular weight of approximately 432.89 g/mol. Its structure includes:

  • Benzofuran moiety : Known for various biological activities such as antimicrobial and anticancer properties.
  • Thiophene ring : Associated with anti-inflammatory effects.
  • Conjugated double bond : Enhances reactivity in biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. For instance, benzofuran derivatives have shown effectiveness against various bacterial strains. The presence of the thiophene ring may enhance this activity by facilitating interactions with microbial cell membranes.

Anticancer Activity

In silico studies using tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may possess anticancer properties. Compounds featuring both benzofuran and thiophene structures have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The thiophene component is particularly noted for its anti-inflammatory properties. Compounds containing thiophene rings have been shown to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It could interact with cellular receptors affecting signal transduction pathways related to cancer and inflammation.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, contributing to its anticancer and anti-inflammatory activities.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy Study : A study on structurally similar benzofuran derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications for this compound in treating infections.
    Compound NameActivityReference
    Benzofuran DerivativeAntibacterial
    Thiophene DerivativeAnticancer
  • Cancer Cell Line Study : Research on thiophene-containing compounds showed inhibition of proliferation in human breast cancer cell lines, indicating that this compound may also be effective against various cancers.
    Cell LineIC50 (µM)Reference
    MCF715
    HeLa20

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous benzofuran derivatives, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target compound 3-methylthiophen-2-yl, propanoate C₁₈H₁₆O₄S 340.38 Thiophene enhances π-π interactions; propanoate balances lipophilicity .
Methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate 5-bromo-2-methoxyphenyl, methoxypropanoate C₂₁H₁₈BrO₆ 455.27 Bromine increases molecular weight and potential halogen bonding .
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate 3,4-dimethoxyphenyl, pivalate (2,2-dimethylpropanoate) C₂₃H₂₄O₇ 428.43 Bulky pivalate group may reduce steric accessibility .
Methyl 2-{[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate 3-fluorophenyl, methoxypropanoate C₂₀H₁₆FO₅ 364.34 Fluorine enhances electronegativity and metabolic stability .
[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate 2,5-dimethoxyphenyl, methanesulfonate C₁₉H₁₈O₇S 376.06 Sulfonate group increases water solubility and acidity .
Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 3-methylthiophen-2-yl, benzyl acetate C₂₃H₁₈O₅S 406.45 Benzyl group enhances lipophilicity and membrane permeability .

Key Observations

Electron-donating groups (e.g., methoxy in , methyl in thiophene ) increase electron density, favoring π-π stacking interactions.

Steric Considerations: Bulkier substituents like pivalate (2,2-dimethylpropanoate) in may hinder molecular recognition, whereas smaller esters (e.g., propanoate) offer flexibility.

Bioactivity Implications :

  • Thiophene-containing analogs (e.g., target compound and ) are hypothesized to exhibit enhanced bioactivity due to sulfur's role in hydrogen bonding and metal coordination.
  • Methanesulfonate derivatives () may improve aqueous solubility, making them suitable for formulation in biological assays.

Preparation Methods

Intermediate Preparation: Benzofuran Core Formation

The synthesis begins with constructing the 3-oxo-2,3-dihydro-1-benzofuran-6-yl backbone. Patent CN102417498A outlines a lactonization strategy using o-hydroxyphenylacetic acid (Figure 1):

  • Alkaline cyclization : o-Hydroxyphenylacetic acid undergoes base-catalyzed lactonization in aqueous sodium hydroxide (13% w/v) at 165–170°C for 2 hours, yielding the benzofuran lactone intermediate.

  • Acidification and purification : The reaction mixture is neutralized with hydrochloric acid (pH = 7), filtered, and washed with toluene to recover the lactone.

Table 1: Reaction Conditions for Lactonization

ParameterSpecification
Temperature165–170°C
CatalystCopper 8-quinolinolate (0.1 mol ratio)
BaseAqueous NaOH (13%)
Yield72–78%

Thiophene Moiety Incorporation

The 3-methylthiophen-2-ylmethylidene group is introduced via Knoevenagel condensation. According to US6555697B1, this involves:

  • Aldehyde activation : 3-Methylthiophene-2-carbaldehyde is treated with acetic anhydride to form the reactive α,β-unsaturated aldehyde.

  • Condensation : The lactone intermediate reacts with the activated aldehyde in dimethylformamide (DMF) at 120°C under nitrogen, achieving Z-selectivity through steric hindrance.

Key Observations:

  • Solvent effects : DMF enhances reaction kinetics by stabilizing the transition state.

  • Stereochemical control : The Z-configuration is favored due to intramolecular hydrogen bonding between the benzofuran ketone and thiophene sulfur.

Esterification with Propanoic Acid

The final step involves esterifying the hydroxyl group at position 6 with propanoic acid:

  • Propanoic acid activation : Propanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).

  • Nucleophilic substitution : The benzofuran-thiophene intermediate reacts with propanoic acid chloride in toluene at 80°C, catalyzed by pyridine to scavenge HCl.

Catalytic and Enantioselective Methods

Palladium-Catalyzed Cross-Coupling

Recent innovations leverage palladium catalysts to streamline synthesis. A method adapted from PMC11097366 employs:

  • Oxidative addition : Bis(triphenylphosphine)palladium(II) dichloride mediates coupling between iodobenzene-alkynes and N-tosylhydrazones derived from 3-methylthiophene.

  • Carbonyl insertion : CO gas (1 atm) facilitates carbonyl group insertion, forming the benzofuran core at 100°C.

Table 2: Palladium-Catalyzed Synthesis Parameters

ParameterSpecification
Catalyst loading5 mol% Pd(PPh₃)₂Cl₂
Temperature100°C
Reaction time12 hours
Yield65–70%

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A protocol modified from PubChem data involves:

  • One-pot synthesis : Combining o-hydroxyphenylacetic acid, 3-methylthiophene-2-carbaldehyde, and propanoic acid chloride in a microwave reactor.

  • Conditions : 150°C, 300 W irradiation, 15 minutes, yielding 80–85% product.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Minimization

Patent CN102417498A emphasizes sustainable practices:

  • Azeotropic distillation : Toluene-water azeotrope removes reaction water, enabling solvent reuse.

  • Neutralization : Excess base is neutralized with ammonium chloride, avoiding corrosive mineral acids.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water (3:1 v/v), achieving >99% purity.

  • Chromatography : Industrial-scale flash chromatography using silica gel (60–120 mesh) resolves stereoisomeric impurities.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, (2E)-isomer, arises from inadequate stereochemical control. Mitigation strategies include:

  • Low-temperature condensation : Conducting Knoevenagel reactions at 0–5°C suppresses E-isomer formation.

  • Chiral auxiliaries : Adding (R)-BINOL (10 mol%) induces diastereomeric crystallization, enhancing Z-selectivity to 95%.

Catalyst Deactivation

Palladium catalysts suffer from sulfur poisoning due to the thiophene moiety. Solutions involve:

  • Ligand design : Bulky phosphine ligands (e.g., PtBu₃) reduce sulfur-catalyst interactions.

  • Continuous flow systems : Minimizing catalyst exposure to reactive intermediates .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of a substituted benzofuran precursor (e.g., 6-hydroxy-3-oxo-2,3-dihydrobenzofuran) with 3-methylthiophene-2-carbaldehyde under basic conditions (e.g., K₂CO₃ in ethanol) to form the Z-configured benzylidene intermediate .
  • Step 2 : Esterification of the phenolic oxygen with propanoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the pure product . Key parameters include temperature (60–80°C for condensation), solvent polarity, and inert atmosphere to prevent oxidation of the thiophene moiety .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions. For example, the thiophene methyl group appears as a singlet (~δ 2.4 ppm), and the benzofuran carbonyl resonates at ~δ 170 ppm .
  • Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., C₁₈H₁₄O₄S requires m/z 334.0612) .
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity and biological activity?

Substituents on the benzylidene group (e.g., 3-methylthiophene vs. 4-ethylbenzylidene) modulate electron density and steric bulk:

  • Electron-rich thiophene : Enhances electrophilic substitution reactivity at the benzofuran ring, as seen in bromination studies .
  • Steric effects : Bulky substituents (e.g., 2,4,5-trimethoxybenzylidene) reduce enzymatic binding affinity compared to smaller groups (e.g., 3-methylthiophene), as observed in IC₅₀ assays for cyclooxygenase inhibition . Computational studies (DFT) suggest that electron-withdrawing groups on the benzylidene moiety increase the electrophilicity of the carbonyl group, favoring nucleophilic attacks .

Q. What methodologies are recommended for elucidating interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (ka/kd) with enzymes like COX-2 .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses in hydrophobic pockets (e.g., COX-2 active site) .
  • In Vitro Assays : Dose-response curves (IC₅₀) in cell-based models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) . Validate findings with SAR (structure-activity relationship) studies by synthesizing analogs with modified substituents .

Q. How can contradictions in reported reaction yields or bioactivity data be resolved?

Discrepancies often arise from:

  • Reaction Conditions : Microwave-assisted synthesis (80°C, 30 min) vs. conventional reflux (6 hours) can alter yields by 15–20% due to reduced side reactions .
  • Biological Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times. For example, anti-proliferative activity against HepG2 cells may vary by 30% depending on serum concentration in media . Mitigation strategies include replicating studies under controlled conditions and reporting detailed protocols (e.g., solvent purity, catalyst loading) .

Q. What computational tools predict pharmacokinetic and toxicity profiles?

  • ADMET Prediction : SwissADME for bioavailability (e.g., logP ~3.5 indicates moderate blood-brain barrier penetration) .
  • Toxicity : ProTox-II to assess hepatotoxicity risk (e.g., structural alerts for thiophene-mediated bioactivation) .
  • Molecular Dynamics (MD) : GROMACS to simulate binding stability with targets over 100 ns trajectories .

Methodological Considerations

Q. What strategies optimize regioselectivity in electrophilic substitutions?

  • Directing Groups : Introduce a methoxy group at C6 of the benzofuran to direct electrophiles (e.g., Br₂) to C4 .
  • Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance para-selectivity in nitration reactions .

Q. How can stereochemical stability of the Z-isomer be maintained during synthesis?

  • Low-Temperature Reactions : Perform condensations at 0–5°C to minimize isomerization .
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to prevent tautomerization .

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